3-Hydroxydocosanoic acid

Description

This compound has been reported in Centaurea aspera with data available.

Structure

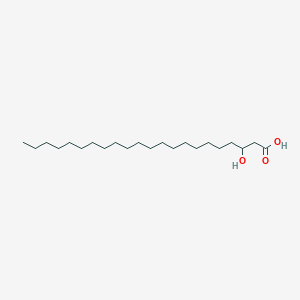

2D Structure

Properties

IUPAC Name |

3-hydroxydocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPWTPYWWUOMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415254 | |

| Record name | Docosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-08-7 | |

| Record name | 3-Hydroxydocosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bacterial Production of 3-Hydroxydocosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydocosanoic acid, a C22 very-long-chain hydroxy fatty acid (VLCFA), is a crucial precursor in the biosynthesis of mycolic acids, the hallmark lipid components of the outer membrane of Mycobacterium species and other related actinomycetes. The unique and complex structure of the mycobacterial cell wall, conferred in large part by mycolic acids, is intrinsically linked to their low permeability, resistance to common antibiotics, and pathogenicity. Understanding the biosynthetic pathway of this compound is therefore of paramount importance for the development of novel anti-tubercular agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, key enzymatic players, and relevant experimental methodologies.

Core Biosynthesis Pathway

The synthesis of this compound in bacteria, particularly in Mycobacterium, is a multi-step process involving two types of fatty acid synthase (FAS) systems: a multifunctional Type I FAS (FAS-I) and a multi-enzyme Type II FAS (FAS-II).

1. Initiation and Initial Elongation (FAS-I): The process begins with the de novo synthesis of shorter-chain fatty acids by the FAS-I system. This eukaryotic-like enzyme complex produces acyl-CoA molecules that are typically in the range of C16 to C26. These serve as the primers for the subsequent elongation steps.

2. Elongation to Very-Long-Chain Fatty Acids (FAS-II): The C16-C26 acyl-CoA primers are then handed off to the FAS-II system for further elongation. This system is composed of discrete, monofunctional enzymes that catalyze a repeating four-step cycle to add two-carbon units from malonyl-ACP in each round. The intermediates in this pathway remain attached to an Acyl Carrier Protein (ACP). The synthesis of a 3-hydroxyacyl-ACP is a key intermediate step in each elongation cycle.

The core reactions of the FAS-II elongation cycle are:

-

Condensation: A β-ketoacyl-ACP synthase (e.g., KasA, KasB) catalyzes the condensation of an acyl-ACP with malonyl-ACP to form a 3-ketoacyl-ACP, releasing CO2.

-

Reduction: A β-ketoacyl-ACP reductase (e.g., MabA/FabG1) reduces the 3-ketoacyl-ACP to a 3-hydroxyacyl-ACP using NADPH as a cofactor. This is the step that generates the 3-hydroxy functional group.

-

Dehydration: A β-hydroxyacyl-ACP dehydratase (e.g., HadA, HadB, HadC) removes a molecule of water from the 3-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

-

Reduction: An enoyl-ACP reductase (e.g., InhA) reduces the trans-2-enoyl-ACP to a saturated acyl-ACP, which can then enter another round of elongation.

This cycle is repeated until the desired chain length, such as C22, is reached. The resulting this compound, as a 3-hydroxyacyl-ACP intermediate, is then a substrate for the final steps of mycolic acid synthesis.

3. Final Condensation (Pks13): The very-long-chain fatty acids, including this compound precursors, are ultimately condensed by the polyketide synthase Pks13 to form the characteristic α-alkyl-β-hydroxy structure of mycolic acids[1][2][3][4][5]. Pks13 catalyzes the Claisen-type condensation between two long-chain fatty acyl moieties[1][4].

Key Enzymes and Their Characteristics

The substrate specificity of the FAS-II enzymes is a critical determinant of the final chain length of the fatty acid. In mycobacteria, these enzymes are adapted to handle very-long-chain substrates.

| Enzyme Class | Example(s) in M. tuberculosis | Gene(s) | Function in this compound Biosynthesis | Substrate Preference/Notes |

| β-Ketoacyl-ACP Reductase | MabA (FabG1) | mabA (fabG1) | Reduction of 3-ketoacyl-ACP to 3-hydroxyacyl-ACP. This is the direct hydroxylation step in each elongation cycle. | Preferentially metabolizes long-chain substrates (C8-C20) and shows poor affinity for shorter chains (C4), which is consistent with its role in the elongation of mycolic acid precursors[6][7]. |

| β-Ketoacyl-ACP Synthase | KasA, KasB | kasA, kasB | Catalyzes the condensation of acyl-ACP with malonyl-ACP to extend the fatty acid chain. | Essential for the elongation of fatty acids beyond C16. KasA is believed to be involved in the earlier elongation steps, while KasB is thought to participate in the later stages leading to very-long-chain fatty acids. |

| β-Hydroxyacyl-ACP Dehydratase | HadA, HadB, HadC | hadA, hadB, hadC | Dehydration of the 3-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP. | The HadABC complex is essential for the elongation of mero-mycolic acids. |

| Enoyl-ACP Reductase | InhA | inhA | Reduction of the trans-2-enoyl-ACP to a saturated acyl-ACP. | A well-known target for the anti-tubercular drug isoniazid. |

| Polyketide Synthase | Pks13 | pks13 | Catalyzes the final Claisen condensation of two long-chain fatty acids to form the mycolic acid backbone. | Essential for the viability of mycobacteria and is a promising drug target[1][2][3][4][5]. |

Visualizing the Biosynthesis Pathway

The following diagram illustrates the core FAS-II elongation cycle leading to the formation of a 3-hydroxyacyl-ACP intermediate, a precursor to this compound.

Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) elongation cycle.

Experimental Protocols

Extraction and Analysis of Long-Chain 3-Hydroxy Fatty Acids from Bacterial Cultures

This protocol is adapted from methods used for the analysis of mycolic acids and their precursors in mycobacteria.

1. Cell Culture and Harvesting: a. Grow the bacterial strain of interest (e.g., Mycobacterium smegmatis) in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase). b. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). c. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium components. d. Lyophilize the cell pellet to obtain a dry cell weight.

2. Saponification and Acidification: a. To the dried cell pellet (e.g., 10-50 mg), add 2 mL of 5% (w/v) potassium hydroxide (B78521) in methanol. b. Heat the suspension at 100°C for 3 hours in a sealed, screw-cap tube to saponify the lipids. c. Cool the mixture to room temperature and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

3. Extraction of Fatty Acids: a. Extract the fatty acids from the acidified solution by adding 2 mL of diethyl ether and vortexing vigorously for 1 minute. b. Centrifuge the mixture to separate the phases (e.g., 2,000 x g for 5 minutes). c. Carefully transfer the upper ether layer to a clean glass tube. d. Repeat the extraction of the aqueous phase two more times with 2 mL of diethyl ether each time. e. Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of a 3 N methanolic HCl solution. b. Heat the mixture at 80°C for 2 hours in a sealed tube to convert the fatty acids to their methyl esters. c. Cool the tube and add 1 mL of n-hexane and 1 mL of water. d. Vortex vigorously and centrifuge to separate the phases. e. Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for analysis.

5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): a. Inject an aliquot of the FAMEs solution into a GC-MS system. b. Use a suitable capillary column (e.g., a non-polar column like DB-5ms). c. Program the oven temperature to achieve separation of the long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 320°C). d. The mass spectrometer can be operated in full-scan mode to identify the this compound methyl ester based on its retention time and mass spectrum (characteristic fragment ions). For quantitative analysis, selected ion monitoring (SIM) can be used with an appropriate internal standard (e.g., a commercially available odd-chain 3-hydroxy fatty acid).

Data Presentation

While specific quantitative data for the biosynthesis of this compound is scarce in the literature, the substrate specificities of the key enzymes provide insights into the pathway's capacity to produce very-long-chain fatty acids.

| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| MabA (FabG1) | M. tuberculosis | 3-Oxo-octanoyl-CoA | ~25 | - | [7] |

| 3-Oxo-dodecanoyl-CoA | ~15 | - | [7] | ||

| 3-Oxo-hexadecanoyl-CoA | ~10 | - | [7] | ||

| FabH | M. tuberculosis | Decanoyl-CoA | - | - | [8] |

| Dodecanoyl-CoA | - | - | [8] | ||

| Octadecanoyl-CoA | - | - | [8] |

Note: The presented data is illustrative of the preference for longer-chain substrates by mycobacterial FAS-II enzymes. The exact kinetic parameters can vary depending on the experimental conditions and the specific form of the substrate (e.g., CoA vs. ACP thioester).

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the biosynthesis pathway and a general experimental workflow for its investigation.

Caption: Logical flow of this compound biosynthesis and experimental analysis.

Conclusion

The biosynthesis of this compound is an integral part of the mycolic acid synthesis pathway in mycobacteria and represents a critical area of study for the development of new therapeutics against tuberculosis and other mycobacterial diseases. The FAS-II system, with its unique enzymatic components adapted for the production of very-long-chain fatty acids, offers a rich landscape of potential drug targets. Further research into the quantitative aspects of this pathway and the precise regulatory mechanisms will undoubtedly pave the way for novel and effective antimicrobial strategies.

References

- 1. pnas.org [pnas.org]

- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. The essential mycobacterial genes, fabG1 and fabG4, encode 3-oxoacyl-thioester reductases that are functional in yeast mitochondrial fatty acid synthase type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MabA (FabG1), a Mycobacterium tuberculosis protein involved in the long-chain fatty acid elongation system FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing reactivity and substrate specificity of both subunits of the dimeric Mycobacterium tuberculosis FabH using alkyl-CoA disulfide inhibitors and acyl-CoA substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Discovery: Unraveling the Presence of Long-Chain 3-Hydroxy Fatty Acids in Marine Microorganisms

A deep dive into the existence of 3-Hydroxydocosanoic acid and its analogs within the microbial communities of the world's oceans reveals a narrative built more on analogous discoveries than direct observation. While the specific molecule, this compound, remains elusive in the context of marine microbial natural products, the presence of structurally similar medium-chain-length 3-hydroxy fatty acids (mcl-3-HFAs) in marine bacteria, such as Pseudoalteromonas sp. SM9913, provides a compelling framework for their potential discovery and significance.

This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current understanding of these fascinating molecules. Due to the absence of specific literature on the discovery of this compound from marine microorganisms, this paper will focus on the well-documented case of mcl-3-HFAs produced by Pseudoalteromonas sp. SM9913, a deep-sea bacterium. This analogous case will be used to present detailed experimental protocols, quantitative data, and potential biological activities, offering a roadmap for the future discovery and characterization of this compound and other long-chain 3-hydroxy fatty acids from the vast and underexplored marine microbial world.

A Discovery by Analogy: Pseudoalteromonas sp. SM9913 and its 3-Hydroxy Fatty Acids

The journey into the world of marine microbial 3-hydroxy fatty acids leads us to the deep-sea sediments of the Bohai Sea, where the psychrotrophic bacterium Pseudoalteromonas sp. SM9913 was first isolated. This marine microorganism has been identified as a producer of polyhydroxyalkanoates (PHAs), which are intracellular storage polymers. Crucially, the constituent monomers of these PHAs are medium-chain-length 3-hydroxy fatty acids, primarily 3-hydroxydecanoate (B1257068) (3-HD) and 3-hydroxydodecanoate (3-HDD).

While not the 22-carbon chain of this compound, the discovery and characterization of these C10 and C12 3-hydroxy fatty acids in a marine bacterium provide invaluable insights into the potential for longer-chain analogs to exist and the methodologies required for their discovery.

Data Presentation: Monomer Composition of PHAs from Pseudoalteromonas sp. SM9913

The following table summarizes the monomer composition of the PHA produced by Pseudoalteromonas sp. SM9913, highlighting the presence of 3-hydroxydecanoate and 3-hydroxydodecanoate.

| Monomer Unit | Chemical Formula | Molar Percentage (%) |

| 3-hydroxydecanoate (3-HD) | C10H20O3 | Major Component |

| 3-hydroxydodecanoate (3-HDD) | C12H24O3 | Major Component |

Note: Specific molar percentages can vary depending on the carbon source and cultivation conditions.

Charting the Course: Experimental Protocols

The successful isolation and characterization of 3-hydroxy fatty acids from marine microorganisms hinge on a series of meticulous experimental procedures. The following protocols are based on the methodologies applied to Pseudoalteromonas sp. SM9913 and can be adapted for the search for this compound.

Isolation and Cultivation of the Marine Microorganism

Objective: To isolate and cultivate marine bacteria capable of producing long-chain 3-hydroxy fatty acids.

Protocol:

-

Sample Collection: Collect marine sediment samples from deep-sea environments using sterile techniques.

-

Bacterial Isolation:

-

Prepare serial dilutions of the sediment samples in sterile seawater.

-

Plate the dilutions onto marine agar (B569324) plates (e.g., Zobell Marine Agar 2216).

-

Incubate the plates at a temperature that mimics the in-situ conditions of the sampling site (e.g., 4-15°C for psychrotrophic bacteria).

-

-

Screening for PHA Production:

-

Stain the isolated colonies with a lipophilic dye such as Nile Red or Sudan Black B.

-

Observe the colonies under a fluorescence microscope (for Nile Red) or a light microscope (for Sudan Black B). The presence of intracellular fluorescent or dark granules, respectively, indicates potential PHA production.

-

-

Cultivation for PHA Accumulation:

-

Inoculate a pure colony of the selected bacterium into a nutrient-rich marine broth (e.g., Zobell Marine Broth 2216).

-

Incubate with shaking to ensure adequate aeration.

-

To induce PHA accumulation, transfer the culture to a nitrogen-limited medium with an excess carbon source (e.g., glucose, fatty acids, or olive oil).

-

Continue incubation for a period sufficient for significant biomass and PHA production (e.g., 48-72 hours).

-

Extraction and Quantification of 3-Hydroxy Fatty Acids from PHA

Objective: To extract the PHA polymer from the bacterial cells and subsequently analyze its constituent 3-hydroxy fatty acids.

Protocol:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with sterile seawater and then deionized water.

-

Lyophilization: Freeze-dry the cell pellet to obtain the dry cell weight.

-

PHA Extraction:

-

Suspend the lyophilized cells in a suitable solvent, such as chloroform (B151607) or dichloromethane.

-

Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to extract the PHA.

-

Filter the mixture to remove cell debris.

-

Precipitate the PHA from the filtrate by adding a non-solvent like cold methanol (B129727) or ethanol.

-

Collect the precipitated PHA by centrifugation and dry it under vacuum.

-

-

Methanolysis of PHA:

-

To analyze the monomer composition, subject the extracted PHA to acid-catalyzed methanolysis.

-

Treat the PHA with a solution of sulfuric acid in methanol (e.g., 3% v/v) and chloroform.

-

Heat the mixture in a sealed vial at 100°C for several hours to convert the 3-hydroxy fatty acid monomers into their corresponding methyl esters.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Extract the resulting 3-hydroxy fatty acid methyl esters with a suitable organic solvent.

-

Analyze the extract using GC-MS to identify and quantify the different monomer units based on their retention times and mass spectra.

-

Biological Significance: Potential Activities of Long-Chain 3-Hydroxy Fatty Acids

While the specific biological activities of this compound from marine microorganisms are yet to be determined, studies on other 3-hydroxy fatty acids suggest a range of potential therapeutic applications.

-

Antimicrobial Activity: Medium-chain 3-hydroxy fatty acids have demonstrated antimicrobial properties, suggesting that longer-chain analogs could also possess such activity.

-

Anti-inflammatory Effects: Some hydroxy fatty acids are known to modulate inflammatory pathways.

-

Surfactant Properties: The amphipathic nature of these molecules gives them surfactant properties, which could be exploited in various industrial and biomedical applications.

-

Precursors for Bio-based Polymers: As demonstrated by their presence in PHAs, these molecules are valuable building blocks for biodegradable plastics.

The Synthetic Engine: Biosynthesis of 3-Hydroxy Fatty Acids

In bacteria like Pseudoalteromonas, 3-hydroxy fatty acids are key intermediates in the biosynthesis of PHAs. The pathway involves the conversion of fatty acids from either de novo synthesis or β-oxidation into (R)-3-hydroxyacyl-CoA, which is then polymerized by PHA synthase.

Future Horizons

The discovery of medium-chain-length 3-hydroxy fatty acids in the marine bacterium Pseudoalteromonas sp. SM9913 serves as a significant stepping stone. It strongly suggests that the vast, untapped biodiversity of marine microorganisms could harbor producers of this compound and other long-chain analogs. Future research should focus on targeted screening of marine bacteria from diverse and extreme environments, coupled with advanced analytical techniques, to uncover these potentially valuable bioactive compounds. The protocols and insights provided in this guide offer a foundational approach for these exciting exploratory endeavors, which could lead to the development of new drugs, biomaterials, and other biotechnological applications.

The Biological Role of Very Long-Chain 3-Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain 3-hydroxy fatty acids (VLC-3-OH-FAs) are critical intermediates in the endogenous synthesis of very long-chain fatty acids (VLCFAs), a diverse class of lipids essential for numerous physiological processes. While often viewed as transient metabolic products, emerging evidence highlights their significance in cellular signaling, membrane integrity, and the pathophysiology of several metabolic disorders. This technical guide provides an in-depth exploration of the biological roles of VLC-3-OH-FAs, with a focus on their involvement in signaling pathways, their association with disease, and the analytical methods for their study.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1] They play vital roles in maintaining the structural integrity of biological membranes, particularly in specialized tissues such as the skin, retina, and myelin sheaths.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle, where very long-chain 3-hydroxy fatty acids (VLC-3-OH-FAs) are key intermediates.

This guide delves into the multifaceted biological significance of VLC-3-OH-FAs, moving beyond their classical role as metabolic intermediates to explore their emerging functions in cellular signaling and disease.

Biosynthesis of Very Long-Chain Fatty Acids and the Role of VLC-3-OH-FAs

The elongation of fatty acids is a cyclical process involving four key enzymatic reactions. VLC-3-OH-FAs are generated in the third step of this cycle.

-

Step 1: Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by a fatty acid elongase (ELOVL).

-

Step 2: Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

-

Step 3: Dehydration: The 3-hydroxyacyl-CoA, a VLC-3-OH-FA derivative, is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[2]

-

Step 4: Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to yield an elongated acyl-CoA.

This cycle is repeated until the desired chain length is achieved.

Figure 1: Fatty Acid Elongation Cycle.

Biological Roles and Signaling Pathways

While traditionally considered metabolic intermediates, VLC-3-OH-FAs and their downstream products, particularly ceramides (B1148491), are increasingly recognized for their roles in signaling pathways, especially those related to apoptosis.

Role in Ceramide Synthesis

VLC-3-OH-FAs are precursors for the synthesis of very long-chain ceramides, which are crucial components of sphingolipids.[3] Ceramide synthases (CerS) utilize VLC-acyl-CoAs, the end products of the elongation cycle, to synthesize ceramides with specific acyl chain lengths.[3] These ceramides are not only structural components of membranes but also potent signaling molecules.

Lipoapoptosis and Cell Death Signaling

The accumulation of 3-hydroxy fatty acids, particularly in the context of metabolic disorders, has been shown to induce a form of programmed cell death termed lipoapoptosis.[4][5] This process is relevant in conditions like acute fatty liver of pregnancy (AFLP), where defects in mitochondrial beta-oxidation lead to the buildup of these metabolites.[4][5] The accumulated 3-hydroxy fatty acids can cause cellular stress, leading to the activation of caspase cascades and subsequent apoptosis.[6]

Figure 2: Lipoapoptosis induced by VLC-3-OH-FAs.

Ceramide-Mediated Fas Receptor Clustering and Apoptosis

Ceramides, synthesized from VLCFAs, play a critical role in the extrinsic apoptosis pathway by modulating the clustering of death receptors, such as the Fas receptor (CD95).[7][8] Upon stimulation, acid sphingomyelinase (ASM) hydrolyzes sphingomyelin (B164518) in the plasma membrane to generate ceramide.[9] These ceramides then coalesce to form ceramide-rich platforms, which facilitate the clustering of Fas receptors.[7][8] This clustering is essential for the formation of the Death-Inducing Signaling Complex (DISC) and the subsequent activation of caspase-8, leading to the execution of apoptosis.[7]

Figure 3: Ceramide-mediated Fas receptor clustering.

Association with Disease

The accumulation of VLC-3-OH-FAs is a hallmark of several inherited metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.[10][11] These autosomal recessive disorders result from mutations in the HADHA and HADHB genes, respectively, which encode components of the MTP complex responsible for the beta-oxidation of long-chain fatty acids.[11]

The impaired beta-oxidation leads to the accumulation of long-chain 3-hydroxyacylcarnitines and 3-hydroxy dicarboxylic acids in plasma and urine.[10][12] These accumulating metabolites are cytotoxic and contribute to the clinical manifestations of these disorders, which include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and retinopathy.[10][11]

Quantitative Data

The following tables summarize the available quantitative data on VLC-3-OH-FAs and related metabolites in healthy individuals and in patients with LCHAD deficiency.

Table 1: Plasma Concentrations of Free 3-Hydroxypalmitic Acid

| Population | Mean Concentration (µmol/L) |

| Control | 0.43 |

| LCHAD Deficiency | 12.2 |

Data from a study analyzing isomeric long-chain hydroxy fatty acids by tandem mass spectrometry.

Table 2: Plasma Acylcarnitine Ratios in LCHAD/MTP Deficiency

| Ratio | LCHAD/MTP Deficiency (Mean ± SD) | Control Group (Mean ± SD) |

| (C16OH + C18OH + C18:1OH) / C0 | 0.19 ± 0.14 | 0.0023 ± 0.0016 |

| C16OH / C16 | 0.447 ± 0.214 | 0.022 ± 0.019 |

C0 = Free Carnitine. Data from a study on a new acylcarnitine ratio for LCHAD deficiency diagnosis.[13]

Experimental Protocols

Accurate quantification of VLC-3-OH-FAs is crucial for both research and clinical diagnostics. The following sections outline the key experimental procedures.

Lipid Extraction from Biological Samples

A common and effective method for extracting lipids from tissues and plasma is the Bligh and Dyer method or a modification thereof.

Protocol: Lipid Extraction from Plasma/Serum

-

To 500 µL of plasma or serum, add 10 µL of an appropriate stable isotope-labeled internal standard mix (e.g., deuterated 3-hydroxy fatty acids).

-

For total 3-hydroxy fatty acid content, hydrolyze one of two duplicate samples by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will provide the free 3-hydroxy fatty acid content.

-

Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

-

Extract the lipids twice with 3 mL of ethyl acetate.

-

Dry the combined organic extracts under a stream of nitrogen at 37°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the quantification of 3-hydroxy fatty acids.

Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids

-

Derivatization: Derivatize the dried lipid extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80°C for 1 hour. This converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively, making them volatile for GC analysis.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Separation: Use a capillary column such as an HP-5MS. A typical temperature program starts at 80°C for 5 minutes, ramps to 200°C at 3.8°C/min, and then to 290°C at 15°C/min, holding for 6 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the 3-hydroxy fatty acid TMS derivatives and their corresponding internal standards.

-

Quantification: Calculate the concentration of each 3-hydroxy fatty acid based on the ratio of the peak area of the analyte to its corresponding stable isotope-labeled internal standard.

Figure 4: GC-MS analysis workflow for 3-hydroxy fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of VLCFAs and their derivatives.

Protocol: LC-MS/MS Analysis of VLCFAs (including 3-hydroxy species)

-

Hydrolysis and Derivatization: After lipid extraction, perform an acid hydrolysis step to release the fatty acids. Derivatize the fatty acids to enhance their ionization efficiency for MS analysis. A common method involves conversion to trimethyl-amino-ethyl (TMAE) iodide esters.

-

LC Separation: Use a suitable reversed-phase column to separate the derivatized fatty acids.

-

MS/MS Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

-

Quantification: Create a calibration curve using a series of known concentrations of derivatized standards and normalize the results using deuterated internal standards.

Conclusion and Future Directions

Very long-chain 3-hydroxy fatty acids are more than just fleeting intermediates in lipid metabolism. Their accumulation in disease states highlights their potential as diagnostic biomarkers and therapeutic targets. Furthermore, their role as precursors to bioactive ceramides implicates them in fundamental cellular processes such as apoptosis.

Future research should focus on elucidating the direct signaling roles of VLC-3-OH-FAs, independent of their conversion to other lipids. A more comprehensive understanding of their tissue-specific concentrations in health and disease will also be crucial. The development of advanced analytical techniques will undoubtedly facilitate these investigations, paving the way for novel diagnostic and therapeutic strategies for a range of metabolic and cellular disorders.

References

- 1. www2.riken.jp [www2.riken.jp]

- 2. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "3-Hydroxy Fatty Acid Induce Trophoblast and Hepatocyte Lipoapoptosis" by Taylor Bruett, Taylor Heng et al. [digitalcommons.unl.edu]

- 4. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palmitoleate protects against 3-hydroxy fatty acid-induced lipotoxicity to placental and maternal liver during acute fatty liver of pregnancy (AFLP) - UNIVERSITY OF NEBRASKA [portal.nifa.usda.gov]

- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ceramide and cell death receptor clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency [health.wa.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-Hydroxydocosanoic Acid as a Structural Component of Lipid A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex on immune cells triggers a signaling cascade that can lead to a robust inflammatory response. However, the structural diversity of lipid A across different bacterial species results in a spectrum of immunological activities, ranging from strong agonism to antagonism of the TLR4 signaling pathway. This guide focuses on the significance of 3-hydroxydocosanoic acid, a very long-chain fatty acid (VLCFA), as a key structural component of certain lipid A variants, particularly those from the periodontal pathogen Porphyromonas gingivalis. The presence of this and other long-chain fatty acids significantly modulates the bioactivity of lipid A, steering it towards an antagonistic or weakly agonistic profile, which has profound implications for bacterial pathogenesis and the development of novel immunomodulatory therapeutics.

Chemical and Structural Properties of this compound in Lipid A

This compound, also known as 3-hydroxybehenic acid, is a saturated fatty acid with a 22-carbon backbone and a hydroxyl group at the beta-position. Its incorporation into the lipid A structure, typically in an (R)-configuration, contributes to a unique molecular architecture that sterically hinders optimal binding and activation of the TLR4/MD-2 complex.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₄O₃ | [1] |

| Molecular Weight | 356.58 g/mol | [1] |

| CAS Number | 89946-08-7 | [1] |

| Synonyms | 3-hydroxybehenic acid, β-hydroxydocosanoic acid | [1] |

The lipid A of P. gingivalis is notably heterogeneous, with variations in the number and length of its acyl chains, as well as its phosphorylation status. These variations give rise to different lipid A species with distinct molecular weights and immunomodulatory properties. The presence of this compound and other long-chain fatty acids, such as 3-hydroxy-15-methylhexadecanoic acid, is a hallmark of P. gingivalis lipid A.[2]

Table 2: Major Lipid A Species of Porphyromonas gingivalis

| Lipid A Species | Acylation Pattern | Phosphorylation | Molecular Weight (m/z) | Immunological Activity |

| Lipid A 1435/1450 | Tetra-acylated | Monophosphorylated | ~1435, ~1450 | TLR4 antagonist, weak TLR2 agonist |

| Lipid A 1690 | Penta-acylated | Monophosphorylated | ~1690 | Weak TLR4 agonist |

| Lipid A 1769 | Penta-acylated | Diphosphorylated | ~1769 | TLR4 agonist |

Note: The exact molecular weights can vary slightly due to heterogeneity in fatty acid composition. The immunological activity is a simplified representation of complex interactions.

The Role of this compound in Modulating TLR4 Signaling

The structural conformation of lipid A is a critical determinant of its ability to activate the TLR4 signaling pathway. The canonical hexa-acylated and diphosphorylated lipid A of Escherichia coli is a potent TLR4 agonist. In contrast, the lipid A of P. gingivalis, often featuring this compound and other long-chain fatty acids, exhibits antagonistic or weakly agonistic properties. This is attributed to the altered geometry of the lipid A, which does not induce the necessary conformational changes in the TLR4/MD-2 complex for robust downstream signaling.

Molecular modeling studies have suggested that the binding affinity of P. gingivalis lipid A to the TLR4-MD-2 complex is weaker than that of E. coli lipid A.[3] This is due to the presence of fewer acyl chains and phosphate (B84403) groups in many of its lipid A species.[3] The bulky and extended nature of the very-long-chain fatty acids, like this compound, may also contribute to a suboptimal fit within the hydrophobic pocket of the MD-2 co-receptor.

Signaling Pathways

The interaction of lipid A with the TLR4/MD-2 complex can initiate two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines. The TRIF-dependent pathway, which is activated upon endocytosis of the TLR4 complex, results in the activation of IRF3 and the production of type I interferons.

P. gingivalis LPS has been shown to signal through both TLR2 and TLR4, and its downstream effects involve both MyD88-dependent and, to a lesser extent, TRIF-dependent pathways.[4][5] However, the overall response is generally weaker compared to that induced by potent TLR4 agonists. The antagonistic nature of certain P. gingivalis lipid A species can even inhibit the inflammatory response induced by other potent endotoxins.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and functional analysis of lipid A containing this compound.

Protocol 1: Extraction and Purification of Lipid A from Porphyromonas gingivalis

This protocol is adapted from the Tri-Reagent method, which is effective for isolating LPS from small quantities of bacterial cells.[6]

Materials:

-

Lyophilized P. gingivalis cells

-

Tri-Reagent (Sigma-Aldrich)

-

Chloroform

-

Isopropanol

-

Ethanol (B145695) (75% and 100%)

-

Nuclease-free water

-

1% SDS in 10 mM sodium acetate (B1210297) (pH 4.5)

-

Centrifuge and appropriate tubes

Procedure:

-

Homogenize 50-100 mg of lyophilized P. gingivalis cells in 1 mL of Tri-Reagent.

-

Incubate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

-

Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. The LPS is primarily in the aqueous phase.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Precipitate the LPS from the aqueous phase by adding 0.5 mL of isopropanol. Mix and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The LPS will form a gel-like pellet on the side and bottom of the tube.

-

Discard the supernatant and wash the LPS pellet with 1 mL of 75% ethanol by vortexing and then centrifuging at 7,500 x g for 5 minutes at 4°C.

-

Repeat the wash step with 100% ethanol.

-

Briefly air-dry the LPS pellet and resuspend in nuclease-free water.

-

To isolate lipid A, subject the purified LPS to mild acid hydrolysis by resuspending the pellet in 1% SDS in 10 mM sodium acetate (pH 4.5) and heating at 100°C for 1 hour.[6]

-

After hydrolysis, the lipid A can be pelleted by centrifugation and washed with water to remove the core oligosaccharide and other soluble components.

Protocol 2: Characterization of Lipid A by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for analyzing the molecular weight and heterogeneity of lipid A samples.[6][7]

Materials:

-

Purified lipid A sample

-

Matrix solution (e.g., 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT) or 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent like chloroform/methanol)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Dissolve the purified lipid A sample in a small volume of chloroform/methanol (2:1, v/v).

-

Prepare the matrix solution at a concentration of approximately 10 mg/mL.

-

Mix the lipid A sample and the matrix solution in a 1:1 ratio (v/v).

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (the "dried-droplet" method).

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in negative ion mode, as lipid A is typically analyzed as a deprotonated molecule [M-H]⁻.

-

Analyze the resulting spectrum to identify the molecular weights of the different lipid A species present in the sample.

Protocol 3: Synthesis of (R)-3-Hydroxydocosanoic Acid

This is a representative synthetic route based on asymmetric dihydroxylation.[8][9]

Materials:

-

AD-mix-β (Sharpless asymmetric dihydroxylation reagent)

-

t-Butanol

-

Water

-

Sodium sulfite (B76179)

-

Jones reagent (or other suitable oxidizing agent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Asymmetric Dihydroxylation: In a round-bottom flask, dissolve 1-docosene in a mixture of t-butanol and water. Cool the mixture to 0°C and add AD-mix-β. Stir the reaction vigorously at 0°C until the starting material is consumed (monitor by TLC).

-

Quenching: Quench the reaction by adding sodium sulfite and stirring for 1 hour.

-

Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

-

Oxidation: Dissolve the crude diol in acetone and cool to 0°C. Add Jones reagent dropwise until a persistent orange color is observed. Stir at 0°C for a few hours.

-

Work-up: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent.

-

Purification: Purify the crude (R)-3-hydroxydocosanoic acid by column chromatography on silica (B1680970) gel to obtain the pure product.

Protocol 4: TLR4 Activation Assay using HEK293 Cells

This protocol describes a method to assess the agonistic or antagonistic activity of lipid A samples on human TLR4.[10][11]

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen) or a similar reporter cell line stably expressing human TLR4, MD-2, and CD14.

-

Lipid A samples (including a positive control like E. coli LPS and a negative control).

-

HEK-Blue™ Detection medium or a suitable substrate for the reporter enzyme (e.g., SEAP).

-

96-well cell culture plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.

-

Stimulation (Agonist Assay): Add different concentrations of the test lipid A samples to the cells. Include a positive control (E. coli LPS) and a negative control (medium only).

-

Stimulation (Antagonist Assay): Pre-incubate the cells with different concentrations of the test lipid A for 1-2 hours. Then, add a fixed concentration of a TLR4 agonist (e.g., E. coli LPS) to each well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours, or follow the manufacturer's instructions for the specific reporter assay.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for SEAP) using a plate reader.

-

Analysis: Calculate the fold induction of the reporter gene expression compared to the negative control. For the antagonist assay, determine the percentage of inhibition of the agonist-induced response.

Conclusion and Future Directions

The presence of this compound and other very long-chain fatty acids in the lipid A of bacteria like Porphyromonas gingivalis represents a significant mechanism of immune evasion. By altering the canonical structure of lipid A, these bacteria can dampen the host's inflammatory response, potentially contributing to chronic infections. The antagonistic properties of these lipid A variants also make them attractive candidates for the development of novel therapeutics for inflammatory and autoimmune diseases where TLR4 signaling is dysregulated.

Future research should focus on a more detailed quantitative analysis of the binding kinetics of these unique lipid A structures with the TLR4/MD-2 complex. Further elucidation of the enzymatic pathways responsible for the synthesis and incorporation of this compound into lipid A could reveal new targets for antimicrobial drugs. Moreover, the synthesis and screening of a wider range of lipid A analogs containing various long-chain fatty acids will be crucial for a comprehensive understanding of the structure-activity relationships that govern TLR4 activation and for the rational design of potent and specific immunomodulators.

References

- 1. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokine Profiling of Macrophages Exposed to Porphyromonas gingivalis, Its Lipopolysaccharide, or Its FimA Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a Second Lipopolysaccharide in Porphyromonas gingivalis W50 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free Lipid A Isolated from Porphyromonas gingivalis Lipopolysaccharide Is Contaminated with Phosphorylated Dihydroceramide Lipids: Recovery in Diseased Dental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 10. invivogen.com [invivogen.com]

- 11. invivogen.com [invivogen.com]

The Structural and Functional Significance of 3-Hydroxydocosanoic Acid in Bacterial Outer Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 3-hydroxydocosanoic acid, a very-long-chain fatty acid (VLCFA), in the outer membranes of certain bacteria. Primarily found as a constituent of the lipid A moiety of lipopolysaccharide (LPS) in pathogens such as Chlamydia trachomatis, this molecule plays a crucial role in the structural integrity of the outer membrane and the modulation of host-pathogen interactions. Its presence contributes to the unique physicochemical properties of the chlamydial outer membrane and is implicated in the bacterium's ability to evade the host's innate immune system. This document details the biosynthesis of this compound, its impact on the bacterial outer membrane, and its role in pathogenesis. Furthermore, it provides detailed experimental protocols for the extraction, isolation, and quantitative analysis of this and other 3-hydroxy fatty acids, alongside visualizations of relevant biochemical pathways and experimental workflows.

Introduction: The Enigmatic Role of Very-Long-Chain Fatty Acids in Bacteria

The outer membrane of Gram-negative bacteria is a formidable barrier, essential for survival and pathogenesis. A key component of this barrier is lipopolysaccharide (LPS), a complex glycolipid that forms the outer leaflet of the outer membrane. The innermost component of LPS, lipid A, is the hydrophobic anchor and the principal endotoxic component of the molecule. The structure of lipid A, particularly its acylation pattern, varies significantly among bacterial species and can be modulated in response to environmental cues.

While the lipid A of many well-studied Gram-negative bacteria, such as Escherichia coli, is characterized by 3-hydroxy fatty acids with chain lengths of C12 to C16, a number of bacterial species incorporate very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms. One such VLCFA is this compound (3-OH-C22:0), a 22-carbon 3-hydroxy fatty acid. This guide focuses on the function, biosynthesis, and analysis of this compound, with a particular emphasis on its role in the outer membrane of Chlamydia trachomatis.

This compound: A Key Component of Chlamydia trachomatis Lipopolysaccharide

Chlamydia trachomatis, an obligate intracellular human pathogen, possesses a unique LPS structure that exhibits significantly lower endotoxic activity compared to the LPS of enteric bacteria[1]. This attenuated immune activation is attributed to the distinct structure of its lipid A, which is penta-acylated and contains unusual, long-chain fatty acids[1].

This compound has been identified as a constituent of the lipopolysaccharide of Chlamydia trachomatis serotype L2[2]. The lipid A of C. trachomatis is composed of D-glucosamine, long-chain 3-hydroxy fatty acids, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), and phosphate[3]. The presence of VLCFAs, including this compound, contributes to the high hydrophobicity of the chlamydial lipid A[1].

Quantitative Data

While precise molar percentages for each individual long-chain fatty acid in C. trachomatis LPS are not extensively documented in the available literature, the overall composition provides insight into the significance of these molecules. The molar ratio of key components in the LPS of C. trachomatis serotype L2 is presented in Table 1.

| Component | Molar Ratio (approximate) |

| D-Glucosamine | 2 |

| Long-chain 3-hydroxy fatty acids | 5 |

| 2-keto-3-deoxyoctonic acid (Kdo) | 3 |

| Phosphate | 2.6 |

| Table 1: Molar composition of the lipopolysaccharide from Chlamydia trachomatis serotype L2. Data is approximated from Nurminen et al., 1985[2]. |

Biosynthesis of this compound

Chlamydia trachomatis possesses a complete type II fatty acid synthesis (FASII) pathway, which is responsible for the de novo synthesis of fatty acids[3][4]. This pathway involves a series of enzymatic reactions that incrementally add two-carbon units to a growing acyl chain. The key enzymes in this pathway are highly conserved among bacteria.

The synthesis of very-long-chain fatty acids like this compound is an extension of this canonical FASII pathway. The elongation of fatty acid chains is primarily catalyzed by β-ketoacyl-ACP synthases. In Chlamydia, the 3-oxoacyl-ACP synthase II (FabF) is the key condensing enzyme responsible for the elongation steps[1][5]. While the specific elongases that extend the chain to C22 have not been definitively characterized, it is understood that long-chain 3-hydroxyacyl-ACPs are precursors for lipo-oligosaccharide synthesis[3][4].

Functional Role in the Outer Membrane and Pathogenesis

The incorporation of this compound and other VLCFAs into the lipid A of C. trachomatis has profound implications for the biophysical properties of the outer membrane and the bacterium's interaction with the host.

-

Membrane Stability and Permeability: The long acyl chains of VLCFAs are thought to increase the packing density and decrease the fluidity of the outer membrane. This would create a more rigid and less permeable barrier, protecting the bacterium from environmental stresses and antimicrobial compounds.

-

Evasion of Innate Immunity: The unique structure of chlamydial LPS, including its penta-acylation and the presence of VLCFAs, results in poor recognition by the host's Toll-like receptor 4 (TLR4)/MD-2 complex. This leads to a dampened inflammatory response, which is thought to contribute to the often asymptomatic nature of chlamydial infections. While the entire LPS molecule is involved in this interaction, the hydrophobicity conferred by VLCFAs like this compound is a key factor.

Experimental Protocols

The analysis of this compound in bacterial membranes requires a multi-step process involving lipid extraction, hydrolysis to release the fatty acids, derivatization to enhance volatility, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Workflow for 3-Hydroxy Fatty Acid Analysis

Detailed Methodology

5.2.1. Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is adapted for the extraction of lipids from bacterial cells.

-

Cell Harvesting: Harvest bacterial cells (e.g., purified Chlamydia elementary bodies) by centrifugation.

-

Initial Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v). Vortex thoroughly and incubate at room temperature for at least 1 hour to ensure cell lysis and lipid solubilization.

-

Phase Separation: Convert the single-phase mixture into a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Lipid Recovery: Centrifuge to separate the phases. The lipids, including LPS, will be in the lower chloroform phase. Carefully collect the lower phase.

-

Washing: Wash the lower phase with a fresh upper phase (prepared from a clean chloroform:methanol:water mixture) to remove any water-soluble contaminants.

-

Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen.

5.2.2. Mild Acid Hydrolysis to Release Lipid A and Fatty Acids

-

Hydrolysis: Resuspend the dried lipid extract in 1% sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate (B1210297) buffer (pH 4.5). Heat at 100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.

-

Fatty Acid Release (Optional, for total fatty acid analysis): For complete release of all fatty acids, a stronger acid hydrolysis (e.g., 4 M HCl at 100°C for 4 hours) is required.

5.2.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Methylation: To the dried fatty acid sample, add a solution of 14% boron trifluoride in methanol (BF3-methanol).

-

Heating: Tightly cap the vial and heat at 60-100°C for 10-30 minutes.

-

Extraction of FAMEs: After cooling, add water and an organic solvent such as hexane (B92381). Vortex vigorously to extract the FAMEs into the hexane layer.

-

Washing and Drying: Wash the hexane layer with water to remove any remaining acid and catalyst. Dry the hexane extract over anhydrous sodium sulfate.

5.2.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject an aliquot of the FAMEs in hexane into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature gradient program is typically used to elute fatty acids of varying chain lengths.

-

MS Detection: As the FAMEs elute from the GC column, they are ionized (e.g., by electron impact) and the resulting fragments are detected by the mass spectrometer. 3-hydroxy fatty acid methyl esters produce characteristic fragment ions that can be used for their identification and quantification.

-

Quantification: For quantitative analysis, an internal standard (e.g., a 3-hydroxy fatty acid with an odd-numbered carbon chain that is not present in the sample) should be added at the beginning of the extraction process. The abundance of this compound methyl ester is determined by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

This compound is a significant, yet understudied, component of the outer membrane of certain pathogenic bacteria like Chlamydia trachomatis. Its presence as a VLCFA in lipid A contributes to the unique structural and immunological properties of chlamydial LPS, facilitating the bacterium's survival and persistence within the host. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of this and other bacterial VLCFAs.

Future research should focus on elucidating the specific enzymatic machinery responsible for the synthesis of this compound in Chlamydia. A more precise quantification of its abundance in the outer membrane and a deeper understanding of its specific interactions with host cell components will be crucial for developing novel therapeutic strategies that target the integrity of the chlamydial outer membrane. The development of inhibitors against the elongases involved in VLCFA synthesis could represent a promising avenue for new anti-chlamydial drugs.

References

- 1. N-Acylated Derivatives of Sulfamethoxazole Block Chlamydia Fatty Acid Synthesis and Interact with FabF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Targets in Chlamydial Fatty Acid and Phospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlamydia trachomatis Scavenges Host Fatty Acids for Phospholipid Synthesis via an Acyl-Acyl Carrier Protein Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR4/CD14/MD2 Revealed as the Limited Toll-like Receptor Complex for Chlamydia trachomatis-Induced NF-κB Signaling [mdpi.com]

- 5. gcms.cz [gcms.cz]

3-Hydroxydocosanoic Acid: A Key Intermediate in Peroxisomal Very Long-Chain Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydocosanoic acid is a critical, yet often overlooked, intermediate in the metabolic processing of very long-chain fatty acids (VLCFAs). Specifically, it is a transient product in the peroxisomal β-oxidation pathway, a vital process for cellular energy homeostasis and lipid metabolism. The metabolism of VLCFAs, such as docosanoic acid (C22:0), is exclusively initiated in peroxisomes due to the substrate specificity of the enzymes involved. Dysregulation of this pathway is implicated in severe metabolic disorders, making a thorough understanding of its intermediates, like this compound, essential for researchers and clinicians in the fields of metabolic disease and drug development. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing the biochemical pathways, relevant enzymes, associated pathologies, and analytical methodologies for its study.

Peroxisomal β-Oxidation of Docosanoic Acid

The breakdown of docosanoic acid occurs through a series of four enzymatic reactions within the peroxisome, ultimately yielding acetyl-CoA and a shortened fatty acyl-CoA. This compound is formed in the second step of this spiral pathway.

Core Reactions of Peroxisomal β-Oxidation

The catabolism of docosanoyl-CoA to produce a C20 acyl-CoA and acetyl-CoA involves the following sequential steps:

-

Oxidation: Docosanoyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to trans-2-docosenoyl-CoA. This reaction utilizes FAD as a cofactor, which is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).

-

Hydration: Trans-2-docosenoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the L-bifunctional protein (L-PBE), also known as Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH), to form L-3-hydroxydocosanoyl-CoA.[1]

-

Dehydrogenation: L-3-hydroxydocosanoyl-CoA is then dehydrogenated by the 3-hydroxyacyl-CoA dehydrogenase activity of L-PBE to 3-ketodocosanoyl-CoA, with NAD⁺ being reduced to NADH.[1]

-

Thiolysis: Finally, 3-ketodocosanoyl-CoA is cleaved by 3-ketoacyl-CoA thiolase, yielding arachidoyl-CoA (C20:0-CoA) and acetyl-CoA.

The resulting arachidoyl-CoA can then undergo further cycles of β-oxidation within the peroxisome until it is shortened to a medium-chain fatty acyl-CoA, which is subsequently transported to the mitochondria for complete oxidation.

Enzymology of this compound Metabolism

Two key enzymatic activities are directly responsible for the formation and conversion of 3-hydroxydocosanoyl-CoA:

-

Enoyl-CoA Hydratase (part of L-PBE/EHHADH): This enzyme catalyzes the addition of a water molecule across the double bond of trans-2-docosenoyl-CoA. While the substrate specificity of enoyl-CoA hydratase is broad, the peroxisomal isoform is essential for the hydration of VLCFA-CoAs.[1]

-

3-Hydroxyacyl-CoA Dehydrogenase (part of L-PBE/EHHADH): This enzyme catalyzes the NAD⁺-dependent oxidation of the hydroxyl group of L-3-hydroxydocosanoyl-CoA to a keto group. Similar to the hydratase, the peroxisomal dehydrogenase is adapted to handle very long-chain substrates.[1][2]

Quantitative Data

Precise quantitative data for this compound and the enzymes involved in its metabolism are challenging to obtain due to its transient nature and low cellular concentrations. The following tables summarize available and relevant data for very long-chain fatty acid metabolism.

| Metabolite | Typical Plasma Concentration (in healthy individuals) | Condition of Altered Concentration | Reference |

| Docosanoic Acid (C22:0) | 32.0-73.4 µmol/L | Elevated in Zellweger Syndrome, X-ALD | [4] |

| Hexacosanoic Acid (C26:0) | 0.20-0.71 µmol/L | Elevated in Zellweger Syndrome, X-ALD | [4] |

| C26:0/C22:0 Ratio | 0.005-0.0139 | Elevated in Zellweger Syndrome, X-ALD | [4][5] |

Table 1: Plasma Concentrations of Very Long-Chain Fatty Acids and Diagnostic Ratios.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | Data varies with substrate chain length | Most active with medium-chain substrates | Pig heart | [6] |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA | 48 µM | 149 µmol mg⁻¹ min⁻¹ | Ralstonia eutropha H16 | [7] |

Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases. Note: Data for docosanoic acid-derived substrates are not specifically available.

Signaling Pathways and Regulation

The metabolism of this compound is intricately linked to the broader regulation of lipid metabolism, primarily through the peroxisome proliferator-activated receptors (PPARs).

PPARα Regulation of Peroxisomal β-Oxidation

PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation.[8][9] Very long-chain fatty acids and their metabolites can act as ligands for PPARα.[10] Activation of PPARα leads to the upregulation of genes encoding the enzymes of peroxisomal β-oxidation, including ACOX1 and L-PBE (EHHADH).[8][11] This creates a feedback loop where an accumulation of VLCFAs can stimulate their own breakdown.

References

- 1. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PPARs Mediate the Regulation of Energy Metabolism By Long-Chain Fatty Acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

A Technical Guide to the Natural Sources of 3-Hydroxydocosanoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrences of 3-hydroxydocosanoic acid and its isomers. The document summarizes quantitative data, details relevant experimental protocols, and visualizes a key metabolic pathway involving these long-chain fatty acids.

Natural Sources and Quantitative Data

This compound and its isomers are found in a variety of natural sources, ranging from bacteria and yeasts to plants and marine organisms. The following tables summarize the available quantitative data for these compounds in their respective sources.

Table 1: Natural Sources of this compound

| Natural Source | Compound | Location within Source | Quantitative Data |

| Chlamydia trachomatis | This compound | Lipopolysaccharide (LPS) | Not specified in literature |

| Chlamydophila psittaci | This compound | Lipopolysaccharide (LPS) | Not specified in literature |

| Saccharomycopsis synnaedendra | This compound | Not specified | Not specified in literature |

Table 2: Natural Sources of 2-Hydroxydocosanoic Acid (α-hydroxy behenic acid)

| Natural Source | Compound | Location within Source | Quantitative Data |

| Antarctic Minke Whale (Balaenoptera bonaerensis) | 2-Hydroxydocosanoic acid | Epidermis | Not specified in literature |

| Mouse (Mus musculus) | 2-Hydroxydocosanoic acid | Brain galactosylceramides | Not specified in literature |

| Eucalyptus globulus | 2-Hydroxydocosanoic acid | Inner bark | Not specified in literature |

| Marine Sponge (Amphimedon compressa) | 2-Hydroxydocosanoic acid | Phosphatidylethanolamine and phosphatidylserine | Constitutes 52% of the total fatty acid mixture[1] |

| Marine Sponge (Chondrosia reniformis) | 2-Hydroxydocosanoic acid | Not specified | Not specified in literature |

Table 3: Natural Sources of 22-Hydroxydocosanoic Acid (ω-hydroxy behenic acid / phellonic acid)

| Natural Source | Compound | Location within Source | Quantitative Data |

| Potato (Solanum tuberosum) | 22-Hydroxydocosanoic acid | Suberin of the periderm (peel) | The raw suberin fraction is 250.7-258.1 mg/g of the peel. The chloroform-soluble monomer fraction (containing ω-hydroxy acids) is ~20% of the raw suberin[2]. |

| Silver Birch (Betula pendula) | 22-Hydroxydocosanoic acid | Suberin of the outer bark | 3 wt% of the dried outer bark[3] |

| Holm Oak (Quercus ilex) | 22-Hydroxydocosanoic acid | Leaves, roots, and wood | Not specified in literature |

| Arabidopsis thaliana | 22-Hydroxydocosanoic acid | Not specified | Not specified in literature |

| Human (Homo sapiens) | 22-Hydroxydocosanoic acid | Not specified | Not specified in literature |

| Radiata Pine (Pinus radiata) | 22-Hydroxydocosanoic acid | Not specified | Not specified in literature |

Table 4: Natural Sources of 1this compound

| Natural Source | Compound | Location within Source | Quantitative Data |

| Asiatic Honey Bee (Apis cerana) | 1this compound | Not specified | Not specified in literature[4] |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of hydroxydocosanoic acids from various natural sources, based on established protocols in the literature.

Extraction and Analysis from Microbial Sources (e.g., Chlamydia)

This protocol is adapted from methods for analyzing bacterial fatty acids.

1. Lipid Extraction (Modified Bligh-Dyer Method) [5] a. Harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in a phosphate-buffered saline (PBS) solution. c. Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to the cell suspension to create a single-phase system. d. After a brief incubation, add chloroform and water (1:1, v/v) to induce phase separation. e. Centrifuge to separate the layers. The lower chloroform layer, containing the lipids, is collected. f. The extraction is repeated on the aqueous layer to ensure complete recovery. g. The combined chloroform extracts are dried under a stream of nitrogen.

2. Hydrolysis and Methylation [6][7] a. To the dried lipid extract, add a solution of 1.25 M HCl in anhydrous methanol. b. Heat the mixture at 80°C for 1 hour to hydrolyze lipids and convert fatty acids to their fatty acid methyl esters (FAMEs). c. Cool the reaction and add water and hexane (B92381). d. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

3. Derivatization [8][9] a. Dry the hexane extract containing FAMEs under nitrogen. b. Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Heat at 80°C for 1 hour to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

4. GC-MS Analysis [8][9] a. Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS). b. Use a non-polar capillary column (e.g., HP-5MS). c. The oven temperature program typically starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 290°C), and holds for a period to ensure elution of all compounds. d. Quantify the this compound methyl ester-TMS ether by comparing its peak area to that of a stable isotope-labeled internal standard.

Extraction and Analysis from Plant Material (e.g., Birch Bark, Potato Peel)

This protocol is designed for the analysis of suberin components.

1. Depolymerization of Suberin [3][10][11] a. Dry and grind the plant material. b. Perform a Soxhlet extraction with a non-polar solvent (e.g., heptane) to remove extractives like betulin. c. Subject the extractive-free material to alkaline hydrolysis by refluxing with a solution of NaOH or KOH in ethanol (B145695) or methanol. d. After hydrolysis, cool the mixture and acidify with HCl to precipitate the suberinic acids. e. Filter and dry the precipitated suberinic acids.

2. Methylation and Derivatization a. The suberinic acids are then methylated and derivatized as described in steps 2 and 3 of the microbial protocol.

3. GC-MS Analysis a. The resulting FAME-TMS ethers are analyzed by GC-MS as described in step 4 of the microbial protocol.

Extraction and Analysis from Marine Sponges

This protocol is a general approach for lipid extraction from marine invertebrates.

1. Lipid Extraction [12] a. Homogenize the fresh or frozen sponge tissue in a chloroform/methanol mixture. b. Filter the homogenate to remove solid debris. c. Add water to the filtrate to achieve phase separation. d. Collect the lower chloroform layer containing the total lipids. e. Dry the lipid extract under reduced pressure.

2. Fractionation [12] a. Redissolve the total lipid extract in a minimal amount of chloroform. b. Apply the extract to a silica (B1680970) gel column. c. Elute with solvents of increasing polarity (e.g., dichloromethane, acetone, methanol) to separate lipid classes. Phospholipids, which contain the 2-hydroxydocosanoic acid, will elute with methanol.

3. Hydrolysis, Methylation, and Derivatization a. The phospholipid fraction is then subjected to hydrolysis, methylation, and derivatization as outlined in steps 2 and 3 of the microbial protocol.

4. GC-MS Analysis a. The derivatized sample is analyzed by GC-MS as described in step 4 of the microbial protocol.

Signaling and Metabolic Pathways

While specific signaling pathways initiated by this compound or its isomers are not well-documented, 3-hydroxy fatty acids are known intermediates in the metabolic pathway of fatty acid elongation.

Fatty Acid Elongation Pathway

The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle that adds two carbons to the acyl chain. 3-hydroxyacyl-CoA is a key intermediate in this process.

Caption: The fatty acid elongation cycle.

Experimental Workflow for Hydroxy Fatty Acid Analysis

The general workflow for the analysis of hydroxy fatty acids from a biological sample involves several key steps from sample preparation to final analysis.

References

- 1. On the isolation of 2-hydroxydocosanoic and 2-hydroxytricosanoic acids from the marine sponge Amphimedon compressa. | Chemsrc ID:895084 [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1this compound | C22H44O3 | CID 151842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chlamydia trachomatis Scavenges Host Fatty Acids for Phospholipid Synthesis via an Acyl-Acyl Carrier Protein Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suberin of potato (Solanum tuberosum var. Nikola): comparison of the effect of cutinase CcCut1 with chemical depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dual Role of 3-Hydroxydocosanoic Acid in Microbial Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydocosanoic acid, a 22-carbon 3-hydroxy long-chain fatty acid, is a significant, yet often overlooked, player in the intricate dance between microbes and their hosts. Predominantly recognized as a core component of the lipopolysaccharide (LPS) of Chlamydia trachomatis, its unique chemical structure contributes to the pathogen's ability to evade the host's innate immune system. This technical guide provides an in-depth exploration of the biochemical properties of this compound, its integral role in the structure of chlamydial LPS, and its attenuated interaction with the Toll-like receptor 4 (TLR4) signaling complex. We will delve into the downstream consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. This guide aims to equip researchers with a comprehensive understanding of this compound's role in microbial pathogenesis and to provide a practical framework for future investigations.

Introduction: The Significance of a Long-Chain Fatty Acid

In the realm of microbial pathogenesis, the outer membrane components of Gram-negative bacteria are of paramount importance as they are the primary interface with the host. Lipopolysaccharide (LPS), a major constituent of this outer membrane, is a potent activator of the innate immune system, largely through the action of its lipid A moiety. The fatty acid composition of lipid A is a critical determinant of its immunostimulatory capacity. While the lipid A of many enteric bacteria is characterized by shorter-chain fatty acids, some pathogens, like Chlamydia trachomatis, have evolved to incorporate very long-chain fatty acids into their LPS. Among these, this compound (3-OH-C22:0) stands out. Its presence in the LPS of Chlamydia trachomatis has been identified as a key factor in this pathogen's "stealth" strategy, allowing it to dampen the host's inflammatory response and establish a persistent infection.[1][2] This guide will illuminate the mechanisms by which this specific fatty acid contributes to microbial pathogenesis.

Biochemical Profile of this compound

This compound is a saturated fatty acid with a 22-carbon backbone and a hydroxyl group at the C-3 position.

-

Chemical Formula: C22H44O3

-

Molar Mass: 356.58 g/mol

-

Structure: A long aliphatic chain with a carboxyl group at one end and a hydroxyl group on the third carbon. This structure contributes to its amphipathic nature.